molecular formula C11H12BrN3O B2997665 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1592294-80-8

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

Cat. No. B2997665
CAS RN: 1592294-80-8
M. Wt: 282.141
InChI Key: ILRLBHFLVYGTMP-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a synthetic intermediate in organic chemistry. It is widely used to prepare organic compounds such as pharmaceuticals, pesticides, fragrances, and dyes . Due to the presence of a hydroxyl functional group in its molecule, it can also be used as a surfactant and cosolvent .


Molecular Structure Analysis

The molecular formula of this compound is C9H11BrO . The structure includes a bromophenyl group attached to a propan-2-ol moiety. The presence of the bromine atom makes it a good leaving group, which could be useful in further reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.09 g/mol . It’s a solid at room temperature . The compound’s density is approximately 1.4 g/cm^3 . It has a boiling point of 100°C at 3.0 Torr . The compound’s refractive index is 1.545 .

Scientific Research Applications

Fluorescent Biomarkers Development

Compounds synthesized from cardanol and glycerol, including triazoanilines, have photophysical properties enabling their use as fluorescent biomarkers. These are applicable in biodiesel quality control, demonstrating low acute toxicity to various biological models, which suggests their potential for environmental exposure without significant harm. The use of industrial waste materials like cardanol and glycerol in their synthesis aligns with green chemistry principles, contributing to environmental health maintenance (Pelizaro et al., 2019).

Antifungal Agents

1,2,3-Triazole derivatives have shown significant antifungal activities. Their synthesis via copper-catalyzed azide-alkyne cycloaddition (click chemistry) and subsequent evaluation against Candida species indicate the potential for developing effective antifungal drugs. These compounds, especially those with halogen substitutions, demonstrate promising antifungal profiles, underscoring the possibility of modifying their structures for improved therapeutic applications (Lima-Neto et al., 2012).

Drug-Receptor Interaction Studies

Structural analysis of arylpiperazine derivatives, including triazole compounds, provides insights into their bioactivity against specific receptors, such as the α1A-adrenoceptor. Conformational analysis, TDDFT calculations, and molecular docking have been employed to understand the binding mechanisms, aiding in the design of selective antagonists with desired chirality. This approach is crucial for developing drugs with high selectivity and minimal side effects (Xu et al., 2016).

Safety And Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLBHFLVYGTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol

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